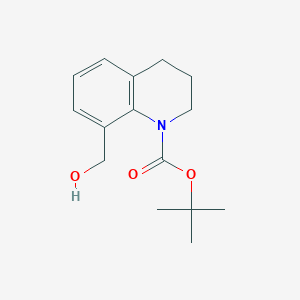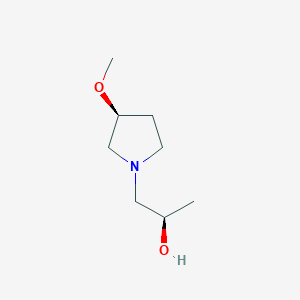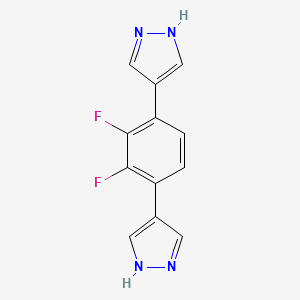
4,4'-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is a chemical compound with the molecular formula C12H8F2N4 and a molecular weight of 246.22 g/mol . This compound is characterized by the presence of two pyrazole rings attached to a difluorophenylene core. It is primarily used in research settings and has various applications in chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) typically involves the reaction of 2,3-difluorobenzene with hydrazine derivatives under controlled conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic aromatic substitution, where the hydrazine moieties replace the fluorine atoms on the benzene ring, forming the desired pyrazole rings.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of 4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s pyrazole rings can form hydrogen bonds and π-π interactions with biological macromolecules, potentially affecting their function. These interactions may lead to the modulation of enzyme activity, receptor binding, or other cellular processes .
類似化合物との比較
Similar Compounds
1,4-Bis(4-pyridyl)-2-fluorobenzene: Similar structure with pyridine rings instead of pyrazole rings.
1,4-Di(4’-pyrazolyl)benzene: Contains pyrazole rings but lacks the difluoro substitution.
4,4’-(1,4-Phenylene)bis(1H-pyrazole): Similar structure but without the fluorine atoms.
Uniqueness
4,4’-(2,3-Difluoro-1,4-phenylene)bis(1H-pyrazole) is unique due to the presence of both difluoro and pyrazole groups, which confer distinct chemical and physical properties. The difluoro substitution enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
特性
分子式 |
C12H8F2N4 |
|---|---|
分子量 |
246.22 g/mol |
IUPAC名 |
4-[2,3-difluoro-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C12H8F2N4/c13-11-9(7-3-15-16-4-7)1-2-10(12(11)14)8-5-17-18-6-8/h1-6H,(H,15,16)(H,17,18) |
InChIキー |
IJIIZVTXKUNUJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C2=CNN=C2)F)F)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


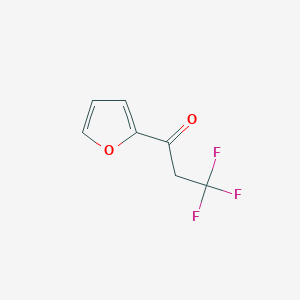
![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)
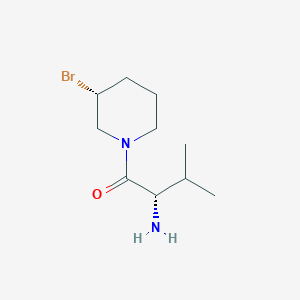
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
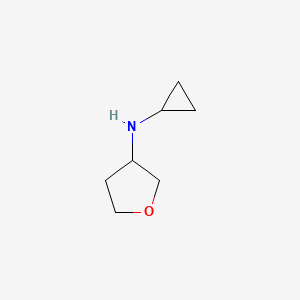
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
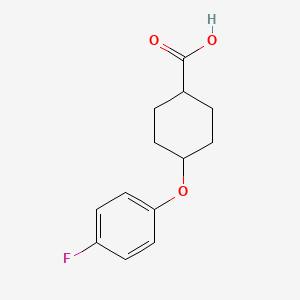
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)
